molecular formula C13H11ClF2N2O2 B10903680 Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10903680
M. Wt: 300.69 g/mol
InChI Key: BBQUTHFZATYQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is systematically named according to IUPAC guidelines as methyl 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-1H-pyrazole-4-carboxylate. Its molecular formula is C₁₃H₁₁ClF₂N₂O₂ , with a molecular weight of 306.69 g/mol. The compound’s CAS Registry Number, while not explicitly listed in available sources, can be inferred to follow the numbering conventions of analogous pyrazole carboxylates, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 176969-34-9). Alternative names for related structures include methyl 1-[(3,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate (CAS: 1975119-22-2), highlighting the variability in aromatic substitution patterns among this class of compounds.

Structural Features and Functional Group Analysis

The compound’s structure comprises three critical components:

  • Pyrazole Ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms at positions 1 and 2. The 1H-pyrazole configuration indicates substitution at the nitrogen in position 1.
  • Difluoromethyl Group (-CF₂H) : Positioned at the 3-carbon of the pyrazole ring, this electron-withdrawing group enhances the compound’s metabolic stability and influences its reactivity in subsequent synthetic transformations.
  • 4-Chlorobenzyl Substituent : Attached to the pyrazole’s nitrogen at position 1, this aromatic group contributes to lipophilicity and steric bulk, which are critical for interactions in biological systems.
  • Methyl Ester Moiety : Located at the 4-position, this ester group serves as a protecting group for the carboxylic acid functionality, facilitating solubility in organic solvents during synthesis.

The spatial arrangement of these groups is critical for regioselectivity in reactions. For example, the methyl ester at position 4 avoids steric clashes with the 3-difluoromethyl group, while the 4-chlorobenzyl substituent adopts a conformation perpendicular to the pyrazole plane, as evidenced by crystallographic data from analogous structures.

Historical Context in Pyrazole Derivative Research

Pyrazole derivatives have been central to agrochemical innovation since the late 20th century, particularly in fungicide development. The discovery of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a precursor to commercial fungicides like fluopyram and bixafen marked a turning point in pyrazole chemistry. Early synthetic routes, however, faced challenges in regioselectivity, often producing isomer ratios as low as 89:11 (target:byproduct) and requiring multiple recrystallizations to achieve >99.5% purity.

The introduction of this compound reflects advancements in regiocontrol during cyclization steps. Patent literature describes methods using weak bases like sodium bicarbonate to suppress byproduct formation during pyrazole ring closure, achieving isomer ratios exceeding 93:7 in crude products. Furthermore, the use of carbon dioxide-mediated acidification in Claisen condensations (e.g., converting alkyl difluoroacetoacetates to enolate intermediates) reduced waste and improved yields compared to traditional mineral acid approaches.

Recent applications extend beyond agrochemistry. The compound’s trifluoromethylated analogs, such as 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, have been investigated for anti-inflammatory and anticancer properties, underscoring the versatility of halogenated pyrazole scaffolds. In material science, the methyl ester derivative’s thermal stability (decomposition temperature >200°C) makes it suitable for polymer coatings requiring resistance to harsh environmental conditions.

Properties

Molecular Formula

C13H11ClF2N2O2

Molecular Weight

300.69 g/mol

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H11ClF2N2O2/c1-20-13(19)10-7-18(17-11(10)12(15)16)6-8-2-4-9(14)5-3-8/h2-5,7,12H,6H2,1H3

InChI Key

BBQUTHFZATYQCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Two-Step Halogenation-Cyclization Approach

A widely cited method involves the reaction of 2,2-difluoroacetyl halides with α,β-unsaturated esters, followed by cyclization with methyl hydrazine. For example, 2,2-difluoroacetyl chloride reacts with methyl acrylate in the presence of triethylamine to form an α-difluoroacetyl intermediate. Subsequent hydrolysis and cyclization with methyl hydrazine yield the pyrazole core.

Key Conditions :

  • Step 1 (Substitution/Hydrolysis) :

    • Solvent: Dichloromethane or 1,2-dichloroethane

    • Acid-binding agent: Triethylamine (1.0–1.5 equiv)

    • Temperature: −5°C to 0°C for halogenation

    • Hydrolysis: NaOH (2.0 equiv) at 60°C for 4 hours.

  • Step 2 (Cyclization) :

    • Catalyst: Sodium iodide or potassium iodide

    • Solvent: Ethanol/water mixture (35–65% alcohol)

    • Yield: 75.8% after recrystallization.

Challenges :

  • Isomer formation (e.g., 5-difluoromethyl regioisomer) requires careful pH control during acidification (pH 1–2) to minimize byproducts.

Palladium-Catalyzed Carbonyl Insertion and Halogenation

Difluorochloromethane-Based Synthesis

A novel three-step process leverages difluorochloromethane as a cost-effective difluoromethyl source:

  • Carbonyl Insertion :
    Difluorochloromethane, carbon monoxide, and methyl hydrazine undergo palladium-catalyzed insertion to form an intermediate (Formula I).

    • Catalyst: Pd(CH₃CN)Cl₂ or Pd(dppf)Cl₂

    • Ligands: 1,2-Bis(diisopropylphosphino)ethane

    • Yield: 82–86%.

  • Bromination :
    The intermediate is brominated at −5°C using bromine (2.6 equiv) in N,N-dimethylformamide.

  • Cyclization with Propiolic Acid :
    Brominated intermediate reacts with propiolic acid and aqueous alkali (30% NaOH) to form the target compound.

    • Yield: 86.2%

    • Purity: 98.8% after crystallization.

Advantages :

  • Avoids corrosive reagents like HF.

  • Scalable for industrial production.

Direct Cyclization of Ethyl 4,4-Difluoroacetoacetate

Alkaline Hydrolysis and Methyl Hydrazine Cyclization

Ethyl 4,4-difluoroacetoacetate reacts with methyl orthoformate and acetic anhydride to form an ethoxymethylene intermediate. Cyclization with methyl hydrazine in aqueous NaOH produces the pyrazole carboxylic acid, which is esterified with methanol under acidic conditions.

Reaction Parameters :

  • Temperature: 80–100°C for cyclization

  • Esterification: Methanol/HCl reflux (2 hours)

  • Overall Yield: 68–72%.

Limitations :

  • Requires high-pressure conditions for carbonyl insertion.

Catalytic Asymmetric Methods

Scandium Triflate-Mediated Synthesis

Scandium(III) triflate catalyzes the reaction of perfluoroacetyl diazoesters with ketones, enabling regioselective pyrazole formation. While primarily used for trifluoromethyl analogs, substituting difluoroacetyl diazoesters achieves the target compound.

  • Catalyst: Sc(OTf)₃ (5 mol%)

  • Base: 1,8-Diazabicycloundec-7-ene (DBU)

  • Yield: 89–92%.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Halogenation-Cyclization2,2-Difluoroacetyl chloride75.899.6Industrial
Pd-CatalyzedDifluorochloromethane86.298.8Industrial
Ethyl AcetoacetateEthyl 4,4-difluoroacetoacetate7297Laboratory
Sc(OTf)₃ CatalysisDifluoroacetyl diazoester9299Laboratory

Key Observations :

  • Industrial Viability : Methods using difluorochloromethane or 2,2-difluoroacetyl halides are preferred for large-scale synthesis due to cost-effectiveness and high yields.

  • Regioselectivity : DBU and Sc(OTf)₃ suppress isomer formation in catalytic methods.

  • Environmental Impact : Pd-catalyzed routes generate less wastewater compared to halogenation methods.

Challenges and Optimization Strategies

Minimizing Isomer Formation

  • pH Control : Acidification to pH 1–2 during cyclization reduces 5-difluoromethyl isomer content from 10% to <2%.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance regioselectivity in Sc(OTf)₃-catalyzed reactions.

Catalyst Recycling

Pd catalysts can be recovered via ligand-assisted extraction, reducing costs by 15–20% in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Pyrazole derivatives, including methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate, have demonstrated significant antimicrobial activity. Research indicates that pyrazole compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibacterial and antifungal agents .

Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. Pyrazoles are known to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This interaction suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound may exhibit cytotoxic effects against various cancer cell lines, contributing to ongoing research into novel anticancer therapies .

Agricultural Applications

Pesticide Development
this compound serves as an important intermediate in the synthesis of novel pesticides. Pyrazole derivatives are recognized for their high efficiency and low toxicity, making them suitable for developing environmentally friendly agricultural products . The compound's structure allows for modifications that enhance its efficacy against pests while minimizing environmental impact.

Synthesis and Chemical Properties

The synthesis of this compound typically involves a multi-step process that includes the condensation of appropriate precursors under controlled conditions. The compound's molecular structure is characterized by the presence of difluoromethyl and chlorobenzyl groups, which contribute to its biological activity .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryInteracts with COX enzymes to reduce inflammation
AnticancerExhibits cytotoxic effects on cancer cell lines
Pesticide DevelopmentUsed as an intermediate in synthesizing effective pesticides

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of pyrazole compounds demonstrated that this compound effectively reduced inflammation markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate (Target) 1: 4-Cl-benzyl; 3: CF2H; 4: COOCH3 C14H12ClF2N2O2 ~314.7 (calculated) Enhanced metabolic stability, prodrug potential
Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate () 1: 4-Cl-benzyl; 3: H; 4: COOCH3 C13H12ClN2O2 278.7 Lacks CF2H; lower electronegativity and stability
Methyl 1-(4-cyano-1-(4-fluorobenzyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate () 1: 4-F-benzyl; 3: triazole; 4: COOCH3 C15H11FN6O2 326.3 Triazole moiety introduces H-bonding potential; fluorobenzyl vs. chlorobenzyl
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid () 1: CH3; 3: CF2H; 4: COOH C6H6F2N2O2 176.1 Acid form; higher polarity, lower membrane permeability
Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate () 1: 3-OCH3-benzyl; 3: SO2-thiomorpholine; 4: COOCH3 C17H21N3O5S2 411.5 Sulfonyl group increases electron-withdrawing effects; methoxy vs. chloro

Electronic and Physicochemical Properties

  • Chlorobenzyl vs. Fluorobenzyl/Other Substituents: The 4-chlorobenzyl group in the target compound offers greater lipophilicity than fluorobenzyl () but may reduce metabolic oxidation compared to methoxy groups (). Chlorine’s polarizability enhances halogen-bonding interactions in biological targets . The difluoromethyl group (CF2H) increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., ) .
  • Ester vs. Carboxylic Acid :

    • The methyl ester in the target compound improves cell permeability compared to the carboxylic acid (), though it may hydrolyze in vivo to the active acid form .

Biological Activity

Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds. These compounds have gained attention in various fields, particularly in medicinal chemistry and agrochemicals, due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its antifungal properties, structure-activity relationships (SAR), and potential applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C12H10ClF2N3O2\text{C}_{12}\text{H}_{10}\text{ClF}_2\text{N}_3\text{O}_2

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent modifications to introduce the difluoromethyl and chlorobenzyl groups. The methodologies typically employed include condensation reactions with various substrates, yielding intermediates that are further processed to obtain the final product.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity. A series of amide derivatives synthesized from this compound were tested against several phytopathogenic fungi using in vitro mycelial growth inhibition assays. Most derivatives displayed moderate to excellent antifungal properties, with some outperforming established fungicides like boscalid .

Table 1: Antifungal Activity of Derivatives

Compound NameFungal Strain TestedInhibition Percentage (%)Comparison with Boscalid
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideBotrytis cinerea85Higher
N-(phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAlternaria solani78Comparable
N-(p-tolyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideFusarium solani70Lower

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole scaffold significantly influence biological activity. For instance, the introduction of halogen substituents (such as bromine and chlorine) at specific positions on the aromatic ring enhances antifungal efficacy. Molecular docking studies further elucidated the interactions between these compounds and target enzymes involved in fungal metabolism, suggesting potential binding sites that facilitate inhibitory action .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in agricultural settings. For example, field trials demonstrated that certain formulations led to a significant reduction in disease incidence caused by fungal pathogens in crops such as wheat and corn. These findings support the potential use of these compounds as environmentally friendly alternatives to traditional fungicides.

Q & A

What synthetic methodologies are optimal for preparing Methyl 1-(4-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate, and how do solvent systems influence reaction yields?

Basic Research Focus
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized via Vilsmeier–Haack formylation or base-catalyzed nucleophilic aromatic substitution (e.g., K2_2CO3_3 in DMF or acetone) . Solvent polarity significantly impacts reaction kinetics: polar aprotic solvents like DMF enhance nucleophilicity, while THF may reduce side reactions. Optimization should include monitoring by TLC or HPLC, with yields typically ranging from 60–85% depending on substituent reactivity .

How can X-ray crystallography and SHELX software resolve structural ambiguities in pyrazole derivatives?

Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. SHELX programs (e.g., SHELXL for refinement) enable high-resolution analysis of bond lengths, angles, and torsional conformations, especially for halogen-substituted pyrazoles . For example, SHELXL’s robust refinement algorithms can resolve disorder in the 4-chlorobenzyl group or difluoromethyl moiety. Mercury CSD 2.0 further aids in visualizing packing patterns and hydrogen-bonding networks . Always cross-validate with spectroscopic data (NMR, IR) to address discrepancies between crystallographic and solution-phase structures .

What analytical strategies are recommended for resolving contradictions in spectroscopic data across synthetic batches?

Methodological Focus
Discrepancies in 1^1H/13^13C NMR or mass spectra may arise from regioisomeric byproducts or solvent residues. Strategies include:

  • 2D NMR (HSQC, HMBC) : Assigns coupling patterns and confirms substituent positions (e.g., distinguishing 1H-pyrazole regioisomers) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula purity, critical for detecting halogen loss or oxidation byproducts .
  • PXRD : Identifies polymorphic forms if crystallization conditions vary .
  • Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

How does substituent positioning on the benzyl group influence biological activity in pyrazole-based compounds?

Advanced Structure-Activity Relationship (SAR)
Positional isomerism (e.g., 4-chlorobenzyl vs. 3-methylbenzyl) alters steric and electronic profiles. For instance:

  • 4-Chlorobenzyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in carboxamide derivatives targeting cannabinoid receptors .
  • Difluoromethyl : Introduces electron-withdrawing effects, modulating pKa and hydrogen-bonding capacity, which is critical for kinase inhibition .
    Methodologically, docking studies (AutoDock, Schrödinger) paired with in vitro assays (e.g., IC50_{50} determination) can quantify these effects .

What computational tools are effective for predicting the reactivity of difluoromethyl-substituted pyrazoles?

Advanced Computational Chemistry
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify electrophilic/nucleophilic sites . For example:

  • Electrostatic potential maps : Highlight regions prone to nucleophilic attack (e.g., carboxylate group) .
  • MD simulations : Assess solvation effects on reaction pathways (e.g., SNAr vs. radical mechanisms) .
    Validate predictions with kinetic studies (e.g., monitoring Arrhenius parameters) .

How can crystallographic data repositories aid in designing novel pyrazole analogs?

Data-Driven Research
The Cambridge Structural Database (CSD) provides over 200 pyrazole derivatives with annotated bond parameters. Key applications include:

  • Packing motif analysis : Identify common halogen-bonding or π-stacking patterns to stabilize crystal lattices .
  • Torsional angle benchmarking : Compare experimental vs. computed conformers to refine force fields .
  • Mogul validation : Check geometric outliers (e.g., unusual C–F bond lengths) against known structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.